4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
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Overview
Description
4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a fascinating chemical compound with diverse applications in scientific research. This compound features a benzamide core substituted with a chloro group and a complex side chain containing thienyl and thienylsulfonyl groups. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in multiple fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienylsulfonyl intermediate, which is then coupled with a benzamide derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thienyl rings.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl groups can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, materials science, and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure but with a hydroxyphenyl group instead of thienyl groups.
2-chloro-4,5-difluoro-N-{2-[(2-thienylsulfonyl)amino]ethyl}benzamide: Contains difluoro and thienylsulfonyl groups, offering different reactivity and properties.
Uniqueness
4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide stands out due to its combination of thienyl and thienylsulfonyl groups, which provide unique reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-chloro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S3/c18-13-7-5-12(6-8-13)17(20)19-11-15(14-3-1-9-23-14)25(21,22)16-4-2-10-24-16/h1-10,15H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APINKKFQYMWHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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